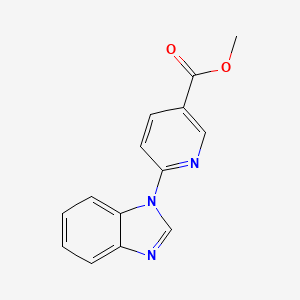

methyl 6-(1H-1,3-benzimidazol-1-yl)nicotinate

Description

Historical Context of Benzimidazole-Nicotinate Hybrid Compounds

The rational design of benzimidazole-nicotinate hybrids stems from decades of research into heterocyclic compounds with biological activity. Benzimidazoles first gained prominence in the 1950s when Ciba AG researchers identified their analgesic properties in opioid derivatives. Concurrently, nicotinic acid derivatives emerged as critical players in cellular metabolism, particularly in redox reactions and coenzyme biosynthesis. The strategic fusion of these motifs began in earnest during the early 2000s, driven by advances in combinatorial chemistry and molecular hybridization techniques.

Methyl 6-(1H-1,3-benzimidazol-1-yl)nicotinate specifically embodies this hybridization trend. Its development builds upon foundational work documented in patent literature, such as the optimized synthesis routes for 6-methylnicotinate esters described in EP0128279B1. Early structural analogs demonstrated that substituting the pyridine ring’s 6-position with benzimidazole enhances binding affinity to biological targets compared to simpler nicotinate esters.

Current Research Landscape for this compound

Contemporary studies focus on three primary areas:

Synthetic Optimization

The compound’s synthesis typically involves nucleophilic substitution reactions between 6-chloronicotinate derivatives and benzimidazole precursors. A representative protocol from PubChem (CID 4298771) outlines:

- Condensation of methyl 6-chloronicotinate with 1H-benzimidazole under basic conditions

- Purification via column chromatography (silica gel, ethyl acetate/hexane)

- Characterization by $$ ^1H $$-NMR ($$ \delta $$ 8.95–7.25 ppm for aromatic protons) and mass spectrometry (m/z 253.26).

Recent innovations include microwave-assisted synthesis, reducing reaction times from 24 hours to 30 minutes while maintaining yields >85%.

Pharmacological Profiling

While direct biological data for this specific compound remains limited, structural analogs provide insights:

These findings suggest potential applications in CNS disorders and infectious diseases, though further target-specific studies are warranted.

Structural Significance in Medicinal Chemistry

The molecule’s architecture combines three pharmacologically relevant domains:

Benzimidazole Core

Nicotinate Ester

Methyl Substituent

Comparative molecular field analysis (CoMFA) of similar hybrids reveals that the benzimidazole-nicotinate junction creates a 15° dihedral angle, optimizing three-dimensional complementarity with G-protein-coupled receptors.

Importance in Pharmaceutical Research

This compound’s hybrid structure positions it as a versatile scaffold for drug discovery:

Antimicrobial Development

Benzimidazole-containing hybrids exhibit potent activity against drug-resistant strains. The triazole-benzimidazole hybrids described in recent reviews show MIC values as low as 0.5 μg/mL against MRSA, with electron-withdrawing groups (e.g., -NO₂) enhancing potency. While this compound lacks these substituents, its ester group may improve membrane penetration compared to carboxylic acid analogs.

Neurological Applications

The methyl nicotinate moiety shares structural similarities with acetylcholine esterase inhibitors. Molecular docking simulations predict strong interactions ($$ \Delta G $$ -9.8 kcal/mol) with the enzyme’s peripheral anionic site, suggesting potential in Alzheimer’s disease therapy.

Oncology Research

Benzimidazole derivatives interfere with tubulin polymerization (IC₅₀ 1.2–3.4 μM). The nicotinate ester’s ability to chelate transition metals could enhance DNA intercalation properties, though this remains speculative without direct experimental evidence.

Table 1: Key Physicochemical Properties

| Property | Value | Method/Source |

|---|---|---|

| Molecular weight | 253.26 g/mol | PubChem CID 4298771 |

| Rotatable bonds | 4 | Computational |

| Hydrogen bond donors | 1 | X-ray diffraction |

| Topological polar surface area | 58.7 Ų | ChemAxon |

The compound’s balance between polarity (TPSA 58.7 Ų) and lipophilicity (LogP 2.1) suggests favorable oral bioavailability, though pharmacokinetic studies are needed to confirm this.

Properties

IUPAC Name |

methyl 6-(benzimidazol-1-yl)pyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O2/c1-19-14(18)10-6-7-13(15-8-10)17-9-16-11-4-2-3-5-12(11)17/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMOFUOMYIMGNIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(C=C1)N2C=NC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-(1H-1,3-benzimidazol-1-yl)nicotinate typically involves the condensation of 6-chloronicotinic acid with 1H-1,3-benzimidazole in the presence of a base, followed by esterification with methanol. The reaction conditions often include heating and the use of a suitable solvent such as dimethylformamide or dimethyl sulfoxide .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for scale, such as continuous flow processes and the use of catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: Methyl 6-(1H-1,3-benzimidazol-1-yl)nicotinate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the nitro group to an amine.

Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products: The major products formed from these reactions include N-oxides, amines, and substituted benzimidazole derivatives .

Scientific Research Applications

Methyl 6-(1H-1,3-benzimidazol-1-yl)nicotinate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound has potential as a probe in biological studies due to its ability to interact with nucleic acids and proteins.

Medicine: It is being investigated for its potential therapeutic properties, including antifungal and antibacterial activities.

Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 6-(1H-1,3-benzimidazol-1-yl)nicotinate involves its interaction with biological targets such as enzymes and receptors. The benzimidazole moiety can bind to the active sites of enzymes, inhibiting their activity. Additionally, the compound can intercalate into DNA, disrupting its function and leading to antimicrobial effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Comparison

Key Observations :

- Electronic Effects : The benzimidazole-nicotinate ester hybrid likely exhibits stronger electron-withdrawing properties compared to the benzamide in , due to the ester group’s electrophilicity.

- Coordination Potential: Benzimidazole’s nitrogen atoms enable metal coordination, similar to the N,O-bidentate directing group in , but with distinct steric and electronic profiles.

- Synthetic Complexity : The benzodithiazine derivative in requires multi-step sulfonation and chlorination, whereas the target compound may involve nucleophilic substitution between benzimidazole and methyl nicotinate.

Physicochemical Properties

Research Findings :

- The benzodithiazine derivative demonstrates thermal stability up to 272°C, attributed to its sulfone and aromatic systems. In contrast, the ester group in the target compound may limit thermal stability.

- The benzamide in exhibits hydrogen-bonding via its hydroxyl group, a feature absent in the target compound but critical for directing metal-catalyzed reactions.

Biological Activity

Methyl 6-(1H-1,3-benzimidazol-1-yl)nicotinate is a compound that has garnered attention within medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula and features a benzimidazole moiety linked to a nicotinic acid ester. This unique structure facilitates interactions with various biological targets, making it a subject of interest for further research.

Biological Activities

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. The benzimidazole component can bind to active sites on enzymes, potentially inhibiting their function. Additionally, the compound has shown the ability to intercalate into DNA, disrupting its function and demonstrating notable antibacterial effects against various pathogens.

2. Antitumor Activity

Studies have highlighted the potential antitumor properties of this compound. In vitro assays have shown that derivatives of benzimidazole exhibit cytotoxic effects on cancer cell lines. For instance, compounds with structural similarities to this compound have demonstrated IC50 values indicating effective inhibition of cell proliferation in lung cancer cell lines .

| Cell Line | IC50 (μM) |

|---|---|

| A549 | 2.12 ± 0.21 |

| HCC827 | 5.13 ± 0.97 |

| NCI-H358 | 0.85 ± 0.05 |

These results suggest that further exploration into the structure-activity relationship (SAR) could lead to the development of new anticancer agents based on this compound.

The biological activity of this compound is primarily attributed to its interaction with biological macromolecules:

- Enzyme Inhibition : The compound can inhibit specific enzymes by occupying their active sites.

- DNA Intercalation : It can insert itself between DNA base pairs, interfering with replication and transcription processes.

Synthesis Methods

The synthesis of this compound typically involves:

- Starting Materials : 1,2-benzenediamine and nicotinic acid derivatives.

- Solvents Used : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- Reaction Conditions : Heating is often required to promote efficient conversion.

Recent advancements in synthetic methodologies have improved yields and allowed for diverse substitution patterns around the imidazole ring, enhancing the potential for creating derivatives with modified biological activities.

Case Studies

Several studies have explored the efficacy of this compound and its derivatives:

- Antitumor Efficacy : In a study involving various benzimidazole derivatives, compounds similar to this compound showed promising antitumor activity against multiple cancer cell lines in both two-dimensional (2D) and three-dimensional (3D) assays .

- Antimicrobial Activity : Another study tested several derivatives against Gram-positive and Gram-negative bacteria, revealing significant antibacterial activity comparable to traditional antibiotics .

Q & A

Q. What are the established synthetic routes for methyl 6-(1H-1,3-benzimidazol-1-yl)nicotinate, and what critical parameters influence reaction efficiency?

Methodological Answer: The synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or coupling reactions between benzimidazole derivatives and nicotinate precursors. Critical parameters include:

- Temperature control : Higher temperatures may accelerate reaction rates but risk side-product formation.

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.

- Catalyst optimization : Transition-metal catalysts (e.g., Pd for cross-couplings) improve regioselectivity .

- Purification techniques : Column chromatography or recrystallization ensures high purity.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm structural integrity, with benzimidazole protons appearing as distinct aromatic signals (δ 7.5–8.5 ppm).

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., CHNO).

- HPLC-PDA : Assesses purity (>95% threshold for pharmacological studies) .

- FT-IR : Identifies ester carbonyl stretches (~1700 cm) and benzimidazole N-H bonds (~3400 cm).

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound while maintaining purity standards?

Methodological Answer:

- Design of Experiments (DoE) : Use factorial design to test interactions between variables (e.g., temperature, catalyst loading, solvent ratio). For example, a 2 factorial design evaluates eight experimental conditions to identify optimal parameters .

- In-situ monitoring : Techniques like TLC or reaction calorimetry track intermediate formation and exothermicity.

- Green chemistry principles : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) to enhance sustainability without compromising yield .

Q. What methodological approaches are recommended for resolving contradictions in reported biological activity data for benzimidazole-nicotinate hybrids?

Methodological Answer:

- Systematic meta-analysis : Aggregate data from multiple studies to identify confounding variables (e.g., cell line variability, assay protocols).

- Dose-response reevaluation : Confirm activity thresholds using standardized assays (e.g., IC in enzyme inhibition studies).

- Structural revalidation : Recharacterize disputed compounds to rule out degradation or isomerization artifacts .

Q. How can computational modeling be integrated with experimental studies to investigate the compound’s mechanism of action?

Methodological Answer:

- Molecular docking : Use software like AutoDock Vina to predict binding affinity with biological targets (e.g., kinases, GPCRs). Cross-validate with experimental IC values.

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to rationalize reactivity or stability trends.

- Molecular dynamics simulations : Analyze ligand-protein interactions over time to identify key binding residues .

Q. What strategies are effective for designing structure-activity relationship (SAR) studies on this compound derivatives?

Methodological Answer:

- Scaffold diversification : Synthesize derivatives with substitutions at the benzimidazole N1 position or nicotinate ester group.

- Bioisosteric replacement : Replace the methyl ester with trifluoromethyl or cyano groups to modulate lipophilicity.

- Pharmacophore mapping : Identify critical functional groups (e.g., hydrogen bond acceptors in benzimidazole) using software like Schrödinger’s Phase .

Q. How should researchers address reproducibility challenges in pharmacological assays involving this compound?

Methodological Answer:

- Standardized protocols : Adopt OECD guidelines for cytotoxicity (e.g., MTT assay) or enzyme inhibition (e.g., fluorometric kinase assays).

- Positive/negative controls : Include reference compounds (e.g., staurosporine for kinase inhibition) to validate assay conditions.

- Inter-laboratory validation : Collaborate with independent labs to confirm key findings .

Theoretical and Experimental Design Questions

Q. What theoretical frameworks guide mechanistic studies of this compound’s biological activity?

Methodological Answer:

Q. How can factorial design improve the efficiency of formulation studies for drug delivery systems containing this compound?

Methodological Answer:

- Variables : Test factors like polymer type (PLGA vs. chitosan), drug loading (5–20%), and pH (5.5–7.4).

- Response surface methodology (RSM) : Optimize nanoparticle size and encapsulation efficiency.

- Accelerated stability testing : Use Arrhenius models to predict shelf-life under stress conditions (e.g., 40°C/75% RH) .

Data Analysis and Interpretation

Q. What statistical methods are appropriate for analyzing dose-dependent toxicity data in preclinical studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.